molecular formula C18H15FN2O3 B2786803 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide CAS No. 1788589-77-4

5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide

Cat. No. B2786803
CAS RN: 1788589-77-4
M. Wt: 326.327
InChI Key: WBVCWBJUTRLKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide, also known as FPhOx, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPhOx belongs to the class of oxazole-based compounds and has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Scientific Research Applications

5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide also has antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide is not fully understood. However, it has been proposed that 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide also inhibits the activation of MAPK, which is a signaling pathway that regulates cell proliferation and survival. Additionally, 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been shown to activate the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide also reduces the levels of prostaglandins, which are involved in pain and inflammation. Moreover, 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells. 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide has been shown to possess various pharmacological properties, which make it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide also has some limitations. For example, the exact mechanism of action of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide is not fully understood, which may limit its use in some experiments. Moreover, the safety and toxicity of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide have not been fully evaluated, which may limit its use in some animal models.

Future Directions

There are several future directions for the study of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide. First, more research is needed to fully understand the mechanism of action of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide. Second, the safety and toxicity of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide need to be evaluated in more detail to determine its potential as a therapeutic agent. Third, the potential of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide as a neuroprotective agent needs to be further explored. Fourth, the potential of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide as an antitumor agent needs to be evaluated in more preclinical and clinical studies. Finally, the development of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide involves the reaction of 4-fluorobenzaldehyde with 2-phenoxyethylamine to form 4-fluorobenzyl ether. The reaction of 4-fluorobenzyl ether with ethyl oxalyl chloride in the presence of triethylamine results in the formation of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide. The synthesis method of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-phenoxyethyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-14-8-6-13(7-9-14)16-12-21-18(24-16)17(22)20-10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVCWBJUTRLKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.